7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound characterized by its unique structural framework. This compound features a chromeno[2,3-c]pyrrole core, substituted with chloro and dichlorophenyl groups, and a tetrahydrofuran-2-ylmethyl moiety. Such structural diversity often imparts significant biological and chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amines under acidic or basic conditions.
Introduction of the Chloro and Dichlorophenyl Groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce the chloro groups.
Attachment of the Tetrahydrofuran-2-ylmethyl Moiety: This step might involve nucleophilic substitution reactions where a tetrahydrofuran derivative reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and efficient heat transfer.
Catalysts: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Advanced purification methods such as chromatography and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might target the chloro groups, converting them to corresponding hydrocarbons.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dechlorinated hydrocarbons.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound might exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer activities.
Medicine
In medicine, derivatives of this compound could be explored as drug candidates. Its ability to interact with biological targets might make it a lead compound in drug discovery programs.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-1-(3,4-dichlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Unique due to its specific substitutions and structural framework.
Chromeno[2,3-c]pyrrole Derivatives: Other derivatives might lack the chloro or dichlorophenyl groups, altering their chemical and biological properties.
Tetrahydrofuran-Substituted Compounds: Compounds with different substituents on the tetrahydrofuran ring might exhibit different reactivity and biological activity.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and structural elements, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C22H16Cl3NO4 |
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Molecular Weight |
464.7 g/mol |
IUPAC Name |
7-chloro-1-(3,4-dichlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H16Cl3NO4/c23-12-4-6-17-14(9-12)20(27)18-19(11-3-5-15(24)16(25)8-11)26(22(28)21(18)30-17)10-13-2-1-7-29-13/h3-6,8-9,13,19H,1-2,7,10H2 |
InChI Key |
WEENWXAMYWFAAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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